

2-Chloro-3-methylbenzylamine CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-3-methylbenzylamine

Cat. No.: B3077063

[Get Quote](#)

An In-depth Technical Guide to 2-Chloro-3-methylbenzylamine

This technical guide provides a comprehensive overview of **2-Chloro-3-methylbenzylamine**, a substituted aromatic amine of interest in synthetic chemistry. While this specific isomer is not as extensively documented in readily accessible literature as some of its counterparts, this document synthesizes available data and provides expert insights into its properties, synthesis, and handling. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Physicochemical Properties

2-Chloro-3-methylbenzylamine is a benzylamine derivative with a chlorine atom at the 2-position and a methyl group at the 3-position of the benzene ring. Understanding its fundamental properties is the first step in its successful application in research and development.

Property	Value	Source
CAS Number	1044256-78-1	[1] [2] [3] [4] [5]
Molecular Formula	C ₈ H ₁₀ ClN	[1] [4] [5]
Molecular Weight	155.62 g/mol	[1] [4] [5]
Synonyms	(2-chloro-3-methylphenyl)methanamine	[4]
HCl Salt CAS Number	2055841-68-2	

Proposed Synthesis Protocol

A detailed, peer-reviewed synthesis protocol for **2-Chloro-3-methylbenzylamine** is not readily available in the chemical literature. However, a logical and reliable synthetic route can be proposed based on established chemical transformations. The synthesis of its precursor, 2-chloro-3-methylbenzaldehyde, has been described, and its subsequent conversion to the target amine can be achieved through reductive amination.

The proposed two-step synthesis begins with the reduction of 2-chloro-3-methylbenzoic acid to 2-chloro-3-methylbenzyl alcohol, followed by oxidation to the corresponding aldehyde. The final step involves the reductive amination of this aldehyde.

Step 1: Synthesis of 2-Chloro-3-methylbenzaldehyde

This precursor can be synthesized from 2-chloro-3-methylbenzoic acid. The process involves the reduction of the carboxylic acid to an alcohol, followed by oxidation to the aldehyde.

Experimental Protocol:

- Reduction: 2-Chloro-3-methylbenzoic acid is reduced using diborane in tetrahydrofuran (THF).
- Oxidation: The resulting 2-chloro-3-methylbenzyl alcohol is then oxidized to 2-chloro-3-methylbenzaldehyde using activated manganese dioxide in a solvent such as methylene chloride.

Step 2: Reductive Amination to 2-Chloro-3-methylbenzylamine

The final step to obtain the target compound is the reductive amination of 2-chloro-3-methylbenzaldehyde.

Experimental Protocol:

- Dissolve 2-chloro-3-methylbenzaldehyde in a suitable solvent, such as methanol.
- Add an aqueous solution of ammonia.
- Slowly add a reducing agent, for example, sodium borohydride, while maintaining a controlled temperature.
- After the reaction is complete, perform a standard aqueous workup and extract the product with an organic solvent.
- The solvent is then removed under reduced pressure, and the product can be purified by distillation or chromatography.

Spectroscopic Characterization (Predicted)

While a publicly available, comprehensive set of spectral data for **2-Chloro-3-methylbenzylamine** is not readily found, its structural features suggest key characteristics that would be observed in various spectroscopic analyses.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic CH_2 protons, the NH_2 protons (which may be broad), and the methyl group protons.
- ^{13}C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the benzylic carbon, and the methyl carbon. The positions of the chloro and methyl substituents will influence the chemical shifts of the aromatic carbons.
- IR Spectroscopy: The infrared spectrum should exhibit characteristic N-H stretching vibrations for the primary amine group, as well as C-H stretches for the aromatic and

aliphatic portions of the molecule.

- Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (155.62 g/mol). The isotopic pattern of chlorine (^{35}Cl and ^{37}Cl) should also be observable in the molecular ion cluster.

Handling, Safety, and Disposal

A specific Safety Data Sheet (SDS) for **2-Chloro-3-methylbenzylamine** is not widely available. Therefore, it is crucial to handle this compound with the precautions appropriate for related substituted benzylamines.

General Safety Precautions:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
- Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
- In case of contact:
 - Skin: Immediately wash with plenty of soap and water.
 - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
 - Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
 - Inhalation: Move the person to fresh air and seek medical attention if symptoms develop.

Disposal:

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste.

Potential Applications

Substituted benzylamines are valuable building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries. While specific applications for **2-Chloro-3-methylbenzylamine** are not extensively reported, its structure suggests potential utility as an intermediate in the synthesis of more complex molecules with potential biological activity.

Conclusion

2-Chloro-3-methylbenzylamine is a chemical compound with established identity but limited publicly available technical data. This guide provides a framework for its synthesis and safe handling based on established chemical principles and data from related compounds. As with any less-studied chemical, it is imperative for researchers to conduct thorough risk assessments and small-scale trials before proceeding with larger-scale work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1044256-78-1 | 2-cloro-3-metil-benzilammina - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. CAS/ID No. 1044256-78-1 | Reagentia [reagentia.eu]
- 4. calpaclab.com [calpaclab.com]
- 5. 1044256-78-1 CAS Manufactory [m.chemicalbook.com]
- To cite this document: BenchChem. [2-Chloro-3-methylbenzylamine CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3077063#2-chloro-3-methylbenzylamine-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com